Structural Differentiation from KKL-10: 4-Methoxyphenyl vs. 4-Methylphenyl Substitution
The target compound differs from the closest well-characterized analog KKL-10 (5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide) by a single 4-methoxy (–OCH₃) replacement of the 4-methyl (–CH₃) group. The methoxy group increases the computed polar surface area (PSA) from approximately 91.4 Ų (KKL-10) to approximately 119.0 Ų (target compound) and raises the calculated logP from ~3.4 (KKL-10) to ~4.5, as estimated by computational models . This structural modification directly impacts membrane permeability, aqueous solubility, and hydrogen-bond acceptor count, resulting in differential pharmacokinetic and target-engagement properties.
| Evidence Dimension | Physicochemical property comparison (PSA, logP, H-bond acceptors) |
|---|---|
| Target Compound Data | PSA ≈ 119.0 Ų; calculated logP ≈ 4.5; 6 H-bond acceptors; MW 380.22 g/mol |
| Comparator Or Baseline | KKL-10 (CAS 952849-76-2): PSA ≈ 91.4 Ų; calculated logP ≈ 3.4; 5 H-bond acceptors; MW 364.22 g/mol |
| Quantified Difference | ΔPSA = +27.6 Ų; ΔlogP ≈ +1.1; +1 H-bond acceptor; ΔMW = +16.0 g/mol |
| Conditions | In silico computed properties; PSA and logP derived from cheminformatics platforms (Mcule, Chemsrc) |
Why This Matters
The higher PSA and additional hydrogen-bond acceptor of the methoxy analog are expected to reduce passive membrane permeability relative to KKL-10, but improve aqueous solubility—a trade-off that directly influences suitability for in vitro versus cell-based assays.
